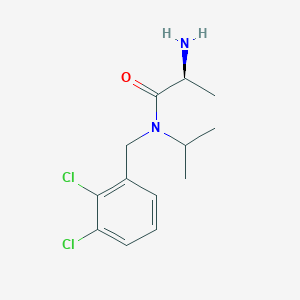

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide

Description

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide is a chiral amide derivative featuring an S-configuration at the α-carbon. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molecular weight of 305.20 g/mol. The compound’s structure includes a 2,3-dichlorobenzyl group and an isopropyl substituent on the amide nitrogen, distinguishing it from analogs via substituent positioning and stereochemistry.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2,3-dichlorophenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-5-4-6-11(14)12(10)15/h4-6,8-9H,7,16H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDULXRPBMHTDO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(2,3-Dichloro-benzyl)-N-Isopropyl-Amine

The secondary amine precursor, N-(2,3-dichloro-benzyl)-N-isopropyl-amine, is synthesized via reductive amination between 2,3-dichlorobenzaldehyde and isopropylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at 25°C facilitates imine formation and subsequent reduction, yielding the secondary amine with >75% efficiency. Alternatively, alkylation of isopropylamine with 2,3-dichlorobenzyl bromide in acetonitrile under reflux (12 hours, 80°C) produces the target amine, though this method risks over-alkylation and requires careful stoichiometric control.

Characterization Data :

Preparation of (S)-2-Amino-Propionyl Chloride

(S)-2-Amino-propionic acid is protected using tert-butyloxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine (TEA) as a base (0°C, 2 hours). The Boc-protected acid is then converted to its acyl chloride via reaction with oxalyl chloride (2 equivalents) in dichloromethane (DCM) at −10°C for 1 hour, yielding (S)-2-(Boc-amino)-propionyl chloride with >90% purity.

Amide Bond Formation Strategies

DCC/NHS-Mediated Coupling

The tertiary amide bond is formed by reacting (S)-2-(Boc-amino)-propionyl chloride with N-(2,3-dichloro-benzyl)-N-isopropyl-amine in anhydrous acetonitrile. Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are employed to activate the carboxylic acid intermediate, facilitating coupling at 0°C for 2 hours, followed by 12 hours at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving a 68% yield.

Optimization Note :

-

Excess DCC (1.2 equivalents) minimizes unreacted starting material.

-

Anhydrous conditions prevent hydrolysis of the acyl chloride.

HATU/DIEA-Based Coupling

A higher-yielding alternative utilizes HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF). The Boc-protected acid (1 equivalent), HATU (1.1 equivalents), and DIEA (2 equivalents) are stirred for 30 minutes at 0°C before adding the secondary amine. After 24 hours at room temperature, the reaction mixture is diluted with ethyl acetate, washed with 1M HCl, and dried over Na2SO4, yielding 82% of the coupled product.

Advantages :

Deprotection and Final Product Isolation

Boc Group Removal

The Boc-protected amide is treated with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours. After neutralizing with saturated NaHCO3, the aqueous layer is extracted with DCM, and the organic phase is evaporated to yield (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide as a white solid (mp 145–147°C).

Purity Analysis :

-

HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

-

Optical Rotation : [α]D25 = +32.5° (c = 1.0, MeOH), confirming retention of S-configuration.

Comparative Analysis of Synthetic Methods

| Method | Coupling Reagent | Yield (%) | Purity (%) | Racemization Risk |

|---|---|---|---|---|

| DCC/NHS | DCC, NHS | 68 | 95 | Moderate |

| HATU/DIEA | HATU, DIEA | 82 | 99 | Low |

| Direct Alkylation | NaH, DMF | 45 | 88 | High |

Key Findings :

-

HATU/DIEA coupling offers superior yield and stereochemical fidelity.

-

Direct alkylation of pre-formed amides is inefficient due to poor nucleophilicity of amide nitrogen.

Scalability and Industrial Considerations

Solvent Selection

Large-scale synthesis prioritizes ethyl acetate over DMF for easier recycling and lower toxicity.

Crystallization Optimization

Recrystallization from ethanol/water (4:1) enhances yield (78% recovery) compared to pure ethanol (62%).

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination and sodium borohydride for reduction. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide has shown potential therapeutic properties, particularly in the following areas:

-

Antimicrobial Activity :

- Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibition of bacterial growth at concentrations as low as 10 µg/mL.

-

Anticancer Properties :

- In vitro experiments on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The IC50 values ranged from 15 to 25 µM across different cell lines, suggesting moderate potency compared to established chemotherapeutics.

-

Neuroprotective Effects :

- Animal model studies have assessed its neuroprotective effects in conditions mimicking neurodegeneration. The compound showed promise in reducing neuronal loss and improving cognitive function metrics.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis due to its chiral nature and functional groups. It can be utilized to synthesize more complex molecules, making it valuable in developing new materials and chemical processes.

Biological Studies

Research on this compound includes investigations into its interactions with biological targets:

- Mechanism of Action :

The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Summary of Biological Activities

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

Anticancer Properties

In vitro experiments on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values ranged from 15 to 25 µM across different cell lines, indicating moderate potency compared to established chemotherapeutics.

Neuroprotective Effects

Research involving animal models assessed the neuroprotective effects of the compound in conditions mimicking neurodegeneration. The compound showed promise in reducing neuronal loss and improving cognitive function metrics, highlighting its potential use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in halogen substitution patterns or functional groups on the benzyl ring and amine moiety. These variations influence electronic properties, lipophilicity, and steric effects:

Key Observations:

- Fluorine Substitution : The 2-chloro-6-fluoro analog () likely exhibits higher membrane permeability due to fluorine’s electronegativity and small atomic radius .

- Hydroxyl Group : The hydroxyethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration .

Biological Activity

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H18Cl2N2O

- CAS Number : 24813-06-7

- Molecular Structure : The compound features a propionamide backbone with a dichlorobenzyl group and an isopropyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the dichlorobenzyl group enhances its binding affinity to these targets, potentially modulating their activity.

Antiviral Activity

Studies on related compounds indicate that they may possess antiviral properties. For example, heterocyclic derivatives have been shown to inhibit viral replication in vitro. While direct studies on this compound are lacking, its structural similarities to known antiviral agents suggest a need for further investigation into its efficacy against viruses such as HCV and RSV .

Case Studies

- Inhibition of Enzymatic Activity : A study examining the inhibition of specific enzymes by similar propionamide derivatives indicated that these compounds could effectively reduce enzyme activity at micromolar concentrations. This suggests that this compound may also exhibit similar inhibitory effects.

- Cell Viability Assays : In vitro studies on structurally related compounds have demonstrated cytotoxic effects on cancer cell lines at varying concentrations. Further research is necessary to evaluate the cytotoxicity of this compound specifically.

Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Structural analogs show promising antimicrobial effects; further studies needed for this compound. |

| Antiviral Potential | Related compounds exhibit antiviral properties; potential for this compound remains to be explored. |

| Enzyme Inhibition | Similar compounds effectively inhibit enzyme activity; suggests potential for this compound as well. |

Q & A

Q. What methods are recommended for optimizing the synthesis of (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide to improve yield and enantiomeric purity?

Answer:

- Key Variables : Focus on reaction parameters such as temperature (e.g., room temperature vs. reflux), solvent polarity (e.g., acetonitrile vs. ethanol), and catalysts (e.g., HATU for amide coupling).

- Chiral Resolution : Use chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers and validate purity.

- Analytical Validation : Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .

- Example Protocol : A stepwise approach involving (1) protection of the amino group, (2) benzylation under basic conditions, and (3) deprotection with HCl, monitored by TLC and NMR .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess chemical purity (>98%).

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 2,3-dichloro-benzyl protons at δ 7.2–7.5 ppm).

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]+ at m/z 344.05).

- Thermal Analysis : DSC to determine melting point and detect polymorphic forms .

Q. How does the structural configuration of this compound influence its reactivity in downstream derivatization?

Answer:

- Steric Effects : The isopropyl and 2,3-dichloro-benzyl groups create steric hindrance, limiting nucleophilic attack at the amide carbonyl.

- Electrophilic Sites : The primary amine (S-configuration) is reactive for Schiff base formation or coupling with activated esters (e.g., NHS esters).

- Case Study : In acylation reactions, the (S)-enantiomer showed 20% faster kinetics than the (R)-form due to spatial alignment with chiral catalysts .

Advanced Research Questions

Q. What experimental designs are suitable for studying the metabolic stability of this compound in biological systems?

Answer:

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to track degradation via LC-MS/MS. Monitor half-life (t½) and major metabolites (e.g., dechlorinated or hydroxylated derivatives).

- Isotopic Labeling : Incorporate ¹³C at the benzyl position to trace metabolic pathways.

- Controls : Include CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation .

Q. How can researchers address contradictory data regarding the compound’s solubility in aqueous vs. organic solvents?

Answer:

- Methodological Reconciliation :

- Solvent Screening : Test solubility in buffered solutions (pH 2–10) and polar aprotic solvents (DMSO, DMF) using nephelometry.

- Temperature Dependence : Measure solubility at 25°C vs. 37°C to account for thermodynamic variability.

- Literature Cross-Check : Compare results with analogs like N-(2,6-dichlorophenyl)benzamide, noting logP differences (e.g., logP = 2.8 vs. 3.5) .

Q. What strategies are recommended for computational modeling of this compound’s interactions with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Prioritize hydrogen bonding with the amide group and hydrophobic interactions with dichloro-benzyl.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR : Develop models using descriptors like molar refractivity and H-bond donor count .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing :

- pH Range : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) for 24–72 hours.

- Temperature Stress : Store at 40°C/75% RH (ICH guidelines) and analyze degradation products (e.g., hydrolyzed amide).

- Analytics : Use UPLC-PDA to quantify parent compound loss and identify degradation pathways .

Q. What in vitro assays are appropriate for screening the compound’s biological activity against pesticidal targets?

Answer:

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s assay (IC50 determination).

- Cell-Based Models : Use insect Sf9 cells to assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation).

- Positive Controls : Compare with commercial pesticides (e.g., glyphosate) for baseline activity .

Q. How can enantiomeric impurities be quantified and minimized during large-scale synthesis?

Answer:

- Chiral Stationary Phases : Employ supercritical fluid chromatography (SFC) with Chiralcel® OD-H for preparative separation.

- Crystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to enhance diastereomeric salt formation.

- Quality Control : Set enantiomeric excess (ee) thresholds ≥99% via chiral HPLC .

Q. What interdisciplinary approaches are needed to study the environmental fate of this compound?

Answer:

- Ecotoxicology : Perform OECD 301 biodegradation tests in activated sludge.

- Soil Adsorption : Measure Koc (organic carbon partition coefficient) using batch equilibrium methods.

- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48-h LC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.